molecular formula C18H16N2O2 B1456779 6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 1428139-38-1

6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B1456779
M. Wt: 292.3 g/mol
InChI Key: RKAZEWKUGIWXHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the rings and attach the various groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would have a three-dimensional shape determined by the arrangement of its atoms and the bonds between them. The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure. The presence of aromatic rings (like the furan and phenyl groups) could make it relatively stable, but other parts of the molecule might be more reactive. For example, the indazole ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Structural and Dynamic Studies

Research on similar compounds, such as "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one," has been conducted to investigate their biological activities. These studies involve the synthesis of the compounds and their structural analysis, often through methods like X-ray crystallography, to understand their potential biological interactions and applications (Usova, Lysenko, & Krapivin, 2000).

Computational and Theoretical Analysis

Computational studies on the tautomerism of indazolone derivatives, including various tetrahydro-4H-indazol-4-ones, have been performed. These studies use methods ranging from semiempirical AM1 to advanced density functional calculations to determine the most stable forms of these compounds. This type of research is crucial for understanding the chemical behavior and potential reactivity of these molecules, providing insights into their applications in various fields (Pérez Medina, López, & Claramunt, 2006).

Application in Synthesis of Novel Compounds

Indazole derivatives, including those related to the compound , have been utilized as intermediates in the synthesis of novel compounds. For instance, the synthesis of spiro[indazole-5,3′-pyrazole] derivatives through 1,3-dipolar cycloaddition reactions showcases the utility of these compounds in creating complex molecular architectures with potential biological or material applications (Ren, Kuang, & Li, 2018).

Catalytic Applications

The structural features of certain indazole derivatives have been explored for their potential in catalytic applications. For example, bis[2-(2-furyl)indenyl]zirconium derivatives have been studied for their dynamic behavior and applications in polymerization processes, indicating the potential use of these compounds in the development of new catalytic systems (Dreier et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, it’s important to handle it properly to minimize risk. This includes using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

6-(5-methylfuran-2-yl)-1-phenyl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-7-8-18(22-12)13-9-16-15(17(21)10-13)11-19-20(16)14-5-3-2-4-6-14/h2-8,11,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAZEWKUGIWXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC3=C(C=NN3C4=CC=CC=C4)C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

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